molecular formula C10H17NO B12862942 4,5-Dimethyl-3-pentylisoxazole

4,5-Dimethyl-3-pentylisoxazole

Cat. No.: B12862942
M. Wt: 167.25 g/mol
InChI Key: ZVIJPJXBTUQIJA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-3-pentylisoxazole is a heterocyclic compound featuring an isoxazole ring substituted with two methyl groups at positions 4 and 5, and a pentyl group at position 3. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-3-pentylisoxazole typically involves a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cycloaddition .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of metal-free catalysts is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-3-pentylisoxazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the pentyl chain.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Scientific Research Applications

4,5-Dimethyl-3-pentylisoxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-3-pentylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

  • 4,5-Dimethyl-3-phenylisoxazole
  • 4,5-Dimethyl-3-butylisoxazole
  • 4,5-Dimethyl-3-ethylisoxazole

Comparison: 4,5-Dimethyl-3-pentylisoxazole is unique due to its specific substitution pattern, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its analogs, it may exhibit different biological activities and potency, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

4,5-dimethyl-3-pentyl-1,2-oxazole

InChI

InChI=1S/C10H17NO/c1-4-5-6-7-10-8(2)9(3)12-11-10/h4-7H2,1-3H3

InChI Key

ZVIJPJXBTUQIJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NOC(=C1C)C

Origin of Product

United States

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